molecular formula C10H11N5O2 B3858043 1-nitro-2-[(E)-[(E)-3-phenylprop-2-enylidene]amino]guanidine

1-nitro-2-[(E)-[(E)-3-phenylprop-2-enylidene]amino]guanidine

Cat. No.: B3858043
M. Wt: 233.23 g/mol
InChI Key: CNFDGIYCPXYRQX-HCFISPQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-nitro-2-[(E)-[(E)-3-phenylprop-2-enylidene]amino]guanidine is a compound that belongs to the class of guanidines. Guanidines are known for their versatile functional groups and have found applications in various fields, including chemistry, biology, and medicine. This compound, in particular, has a unique structure that includes a nitro group, a phenylprop-2-enylidene group, and an amino group, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 1-nitro-2-[(E)-[(E)-3-phenylprop-2-enylidene]amino]guanidine can be achieved through several synthetic routes. One common method involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot synthesis approach provides straightforward and efficient access to diverse guanidines in yields up to 81% . The reaction conditions typically involve mild conditions and a wide substrate scope, making it a versatile method for the preparation of this compound.

Chemical Reactions Analysis

1-nitro-2-[(E)-[(E)-3-phenylprop-2-enylidene]amino]guanidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include thioureas, cyanamides, and arylboronic acids . For example, the reaction of aromatic and aliphatic amines with N,N-bis-tert-butoxycarbonylthiourea in the presence of NEt3 and HgCl2 in CH2Cl2 affords the corresponding protected guanidines in good to excellent yields . The major products formed from these reactions are typically guanidinium salts and other guanidine derivatives.

Comparison with Similar Compounds

1-nitro-2-[(E)-[(E)-3-phenylprop-2-enylidene]amino]guanidine can be compared with other similar compounds, such as 1-amino-2-nitroguanidine and other nitroguanidine derivatives . These compounds share similar structural features, including the presence of a nitro group and a guanidine moiety. this compound is unique due to its phenylprop-2-enylidene group, which imparts distinct chemical and biological properties. Other similar compounds include aminoguanidine and triaminoguanidine, which are also used in the synthesis of energetic materials and have applications in various fields .

Properties

IUPAC Name

1-nitro-2-[(E)-[(E)-3-phenylprop-2-enylidene]amino]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c11-10(14-15(16)17)13-12-8-4-7-9-5-2-1-3-6-9/h1-8H,(H3,11,13,14)/b7-4+,12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFDGIYCPXYRQX-HCFISPQYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NN=C(N)N[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/N=C(\N)/N[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-nitro-2-[(E)-[(E)-3-phenylprop-2-enylidene]amino]guanidine

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